molecular formula C12H15NO3 B8499692 2-(4-Acetylaminophenyl)-2-methylpropionic acid

2-(4-Acetylaminophenyl)-2-methylpropionic acid

Cat. No. B8499692
M. Wt: 221.25 g/mol
InChI Key: DESMVYBDFNWZOV-UHFFFAOYSA-N
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Patent
US04720506

Procedure details

3.87 g of ethyl 2-(4-acetylaminophenyl)-2-methylpropionate was dissolved in a mixed solution of 16.6 ml of 2N-caustic soda solution and 30 ml of ethyl alcohol and the solution was stirred at 50° C. for 8 hours. After distilling off ethyl alcohol under reduced pressure, the aqueous layer was extracted with ether and unreacted materials were removed. After the aqueous layer was acidified with conc. hydrochloric acid, the formed crystals were collected by filtration, washed with water, and recrystallized from acetone-water to give 2.15 g of 2-(4-acetylaminophenyl)-2-methylpropionic acid (Yield: 62%). M.P. 169.7°-170.8° C.
Name
ethyl 2-(4-acetylaminophenyl)-2-methylpropionate
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([CH3:18])([CH3:17])[C:12]([O:14]CC)=[O:13])=[CH:7][CH:6]=1)(=[O:3])[CH3:2]>[OH-].[Na+].C(O)C>[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([CH3:18])([CH3:17])[C:12]([OH:14])=[O:13])=[CH:7][CH:6]=1)(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
ethyl 2-(4-acetylaminophenyl)-2-methylpropionate
Quantity
3.87 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)C(C(=O)OCC)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 50° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After distilling off ethyl alcohol under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether and unreacted materials
CUSTOM
Type
CUSTOM
Details
were removed
FILTRATION
Type
FILTRATION
Details
the formed crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from acetone-water

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C=C1)C(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.15 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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